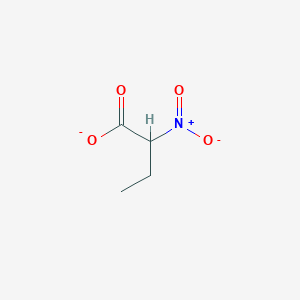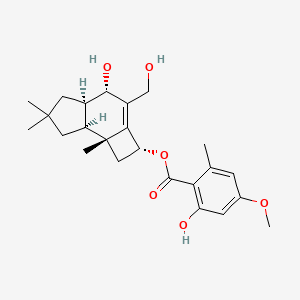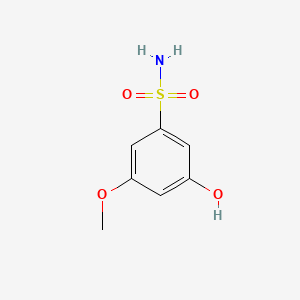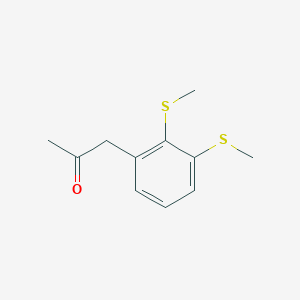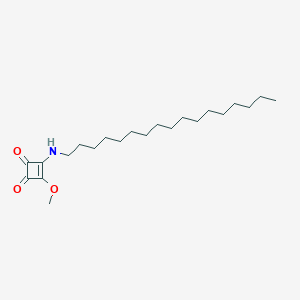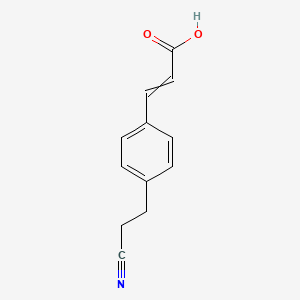
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Cyanoethyl)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(2-Cyanoethyl)benzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the double bond to a single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The acrylic acid moiety can undergo polymerization reactions, contributing to the formation of polymeric materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: A simpler unsaturated carboxylic acid with similar reactivity but lacking the cyanoethyl group.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, leading to different polymerization properties.
Phenylacrylic Acid: Similar structure but without the cyanoethyl group, affecting its reactivity and applications.
Uniqueness
(E)-3-(4-(2-Cyanoethyl)phenyl)acrylic acid is unique due to the presence of both the cyanoethyl and acrylic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-[4-(2-cyanoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c13-9-1-2-10-3-5-11(6-4-10)7-8-12(14)15/h3-8H,1-2H2,(H,14,15) |
InChI Key |
NJWDTIAAOLQGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


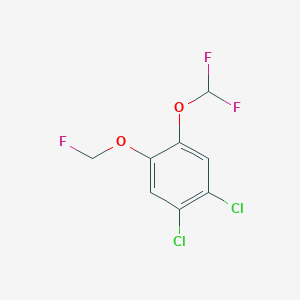
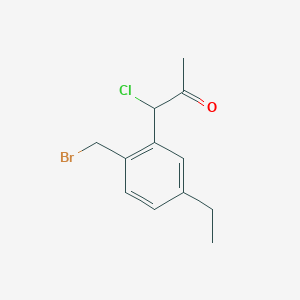


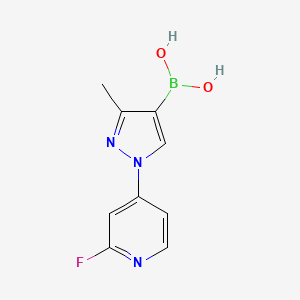
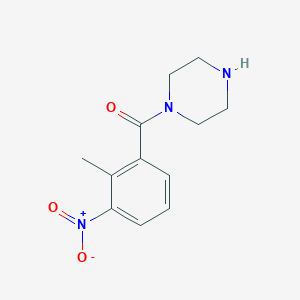

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
